Benzyl beta-d-glucopyranoside

Catalog No.
S1482544
CAS No.
4304-12-5
M.F
C₁₃H₁₈O₆
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl beta-d-glucopyranoside

CAS Number

4304-12-5

Product Name

Benzyl beta-d-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol

Molecular Formula

C₁₃H₁₈O₆

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1

InChI Key

GKHCBYYBLTXYEV-UJPOAAIJSA-N

SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O

Synonyms

benzyl D-glucopyranoside, benzyl glucopyranoside, benzyl-beta-D-glucoside, benzylglucopyranoside

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

The exact mass of the compound Benzyl beta-d-glucopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of beta-D-glucoside in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl beta-D-glucopyranoside is a well-characterized aralkyl glycoside that serves as a critical substrate, intermediate, and reference standard in carbohydrate chemistry and enzymology. Featuring a beta-glycosidic linkage between a D-glucose moiety and a benzyl alcohol aglycone, it balances the hydrophilicity of the sugar with the moderate lipophilicity of the benzyl group, exhibiting a calculated Csp3 fraction of 0.54 and an iLOGP ranging from -0.4 to 0.7. In laboratory and industrial procurement, it is primarily sourced as a non-chromogenic substrate for beta-glucosidase kinetic studies, a stable precursor for complex oligosaccharide synthesis, and a reference compound for plant metabolomics and taste receptor assays. Its solubility profile in polar organic solvents combined with its specific enzymatic susceptibility makes it a foundational reagent in biocatalysis and formulation screening[1].

Substituting Benzyl beta-D-glucopyranoside with common analogs like p-nitrophenyl beta-D-glucopyranoside (pNPG) or simple alkyl glucosides (e.g., methyl or octyl beta-D-glucoside) fundamentally alters reaction kinetics and downstream processability. While pNPG is ideal for high-throughput colorimetric assays due to its highly activated leaving group, it fails to accurately model the hydrolysis rates of natural aralkyl substrates in structural enzymology. Furthermore, in synthetic workflows, the benzyl aglycone offers a unique, procurement-defining advantage: it acts as an anomeric protecting group that can be cleanly removed via catalytic hydrogenolysis (e.g., using 10% Pd/C under a hydrogen atmosphere), a processability feature entirely absent in methyl, octyl, or phenyl glucosides. Consequently, replacing this exact compound with a generic in-class substitute compromises the synthetic viability of downstream oligosaccharide deprotection steps[1].

Biphasic Enzymatic Synthesis Yield: Benzyl vs. Octyl Glucosides

In the direct beta-glucosidation of D-glucose using immobilized almond beta-glucosidase in a biphasic system, the choice of the aglycone significantly impacts the final product yield. Benzyl beta-D-glucopyranoside can be synthesized with a 53% yield, outperforming the synthesis of octyl beta-D-glucopyranoside, which achieves a maximum yield of 40% under comparable biphasic conditions [1].

Evidence DimensionDirect enzymatic glucosidation yield
Target Compound Data53% yield for Benzyl beta-D-glucoside
Comparator Or Baseline40% yield for Octyl beta-D-glucoside
Quantified Difference13% absolute increase in synthesis yield
ConditionsImmobilized almond beta-glucosidase in a biphasic prepolymer (ENTP-4000) system

This demonstrates the superior precursor suitability and thermodynamic favorability of the benzyl aglycone in biphasic enzymatic condensation reactions, critical for scaling biocatalytic production.

Transglycosylation Acceptor Suitability for GH1 Mutants

When screening acceptors for the synthesis of beta-(1->3) disaccharides using Thermus thermophilus beta-glycosidase (GH1) mutants, Benzyl beta-D-glucopyranoside exhibits poor regioselectivity and low overall yields. In direct comparison, substituting the benzyl group with a bulkier 2-biphenylmethyl aglycone (2-biphenylmethyl beta-D-glucopyranoside) restores stabilizing stacking interactions in the active site, resulting in high regioselectivity and significantly improved disaccharide yields [1].

Evidence DimensionTransglycosylation acceptor efficiency and regioselectivity
Target Compound DataPoor yield and poor regioselectivity
Comparator Or Baseline2-biphenylmethyl beta-D-glucopyranoside (High yield and high regioselectivity)
Quantified DifferenceQualitative shift from poor to high regioselectivity/yield based on aglycone bulk
ConditionsGH1 mutant-catalyzed transglycosylation for beta-(1->3) disaccharide synthesis

This negative differentiation is crucial for procurement, directing buyers away from the benzyl derivative and toward the biphenylmethyl analog when specifically sourcing acceptors for GH1-mediated transglycosylation.

Bitter Taste Receptor (TAS2R16) Activation Profiling

In structural and functional screening of human bitter taste receptors, Benzyl beta-D-glucopyranoside and its close analog Phenyl beta-D-glucopyranoside are utilized as benchmark tastants. When applied at a 5 mM concentration to HEK293T cells expressing the TAS2R16 receptor coupled with a chimeric G-protein (G alpha 16-gustducin 44), these aralkyl/aryl glucosides elicit a robust fluorescent signal that is approximately 3-times stronger than a reference chimeric G-protein and 7-times stronger than the wild-type G alpha 16 [1].

Evidence DimensionFluorescent signal intensity in TAS2R16 activation assay
Target Compound DataRobust signal at 5 mM concentration
Comparator Or BaselineWild-type G alpha 16 baseline
Quantified Difference7-fold increase in signal intensity over wild-type baseline
ConditionsHEK293T cells transfected with TAS2R16 and chimeric G-protein, 5 mM tastant

This validates the compound as an essential, high-reliability reference standard for procurement in flavor science and neuro-pharmacological formulation screening.

Targeted Acceptor Screening in Biocatalysis

Because its specific steric and electronic profile directly impacts active-site stacking, Benzyl beta-D-glucopyranoside is utilized as a baseline comparator when evaluating novel transglycosidases (e.g., GH1 mutants), allowing researchers to benchmark regioselectivity against bulkier analogs like 2-biphenylmethyl beta-D-glucopyranoside [1].

Precursor for Complex Oligosaccharide Synthesis via Hydrogenolysis

In multi-step carbohydrate synthesis, the benzyl aglycone acts as a reliable anomeric protecting group. Unlike methyl or phenyl glucosides, the benzyl group can be quantitatively removed via catalytic hydrogenation (Pd/C), allowing for the late-stage liberation of the reducing end without requiring harsh acidic hydrolysis that could cleave internal glycosidic bonds [2].

Benchmarking in Taste Receptor and Sensory Assays

Following its validated performance in TAS2R16 activation assays, this compound is procured by food science and pharmaceutical formulation labs to screen novel bitter-masking agents and evaluate the signal transduction efficiency of engineered chimeric G-proteins [3].

XLogP3

-0.7

UNII

7ILL1IJM8R

Dates

Last modified: 08-15-2023

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